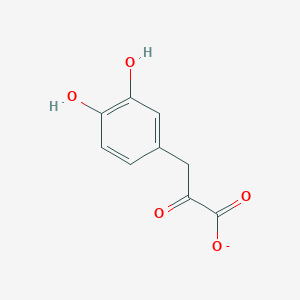

3,4-Dihydroxyphenylpyruvate

描述

Contextual Significance as a Metabolite

3,4-Dihydroxyphenylpyruvic acid (DHPPA), also known as 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid, is a 2-oxo monocarboxylic acid derived from pyruvic acid with a 3,4-dihydroxyphenyl substituent. nih.govnih.gov This organic compound plays a role as a metabolite in various biological systems. nih.gov It belongs to the class of phenylpyruvic acid derivatives, which are characterized by a phenyl group attached to a pyruvic acid moiety. basys2.ca DHPPA is a moderately acidic and slightly water-soluble compound. basys2.ca

In mammalian systems, DHPPA is recognized as a metabolite of L-DOPA (L-3,4-dihydroxyphenylalanine). nih.govresearchgate.net Studies using isolated perfused rat liver have shown that DHPPA can be rapidly converted to L-DOPA. nih.govwiley.com This interconversion highlights its role in the metabolic pathways of crucial neurochemicals. Furthermore, DHPPA can influence the metabolism of L-DOPA by decreasing its initial hepatic extraction and extending its elimination half-life. nih.govwiley.com The primary metabolites of DHPPA in bile are conjugates of homovanillic acid and 3,4-dihydroxyphenylacetic acid. nih.govwiley.com

Beyond its role in animal metabolism, DHPPA has been identified in various natural sources. It has been reported in the protist Euglena gracilis and is found in several food items, including potatoes, skunk currants, docks, and towel gourds, making it a potential biomarker for the consumption of these foods. nih.gov

Table 1: Chemical and Physical Properties of 3,4-Dihydroxyphenylpyruvate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8O5 | nih.govnih.gov |

| Molecular Weight | 196.16 g/mol | nih.gov |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | nih.gov |

| Common Synonyms | DHPPA, 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | nih.govnih.gov |

| Physical State | Not Available | basys2.ca |

| Water Solubility | Slightly soluble | basys2.ca |

Overview of Primary and Secondary Metabolic Junctions

This compound is situated at a critical intersection between primary and secondary metabolism, participating in pathways that lead to a diverse array of compounds. Primary metabolism encompasses the fundamental chemical reactions essential for an organism's growth, development, and reproduction, producing primary metabolites like amino acids and sugars. iptsalipur.org Secondary metabolism, on the other hand, synthesizes a wide variety of specialized compounds, known as secondary metabolites, which are not directly involved in basic life processes but often have important ecological and physiological functions. iptsalipur.orgatlantis-press.com

DHPPA serves as an intermediate in the biosynthesis of various secondary metabolites, particularly in plants. It is a key player in the shikimate pathway, a major route for the production of aromatic compounds. iptsalipur.org For instance, in the biosynthesis of rosmarinic acid in plants like Coleus blumei, hydroxyphenylpyruvate reductase can reduce this compound to 3,4-dihydroxyphenyllactate, a precursor to rosmarinic acid. scispace.com This demonstrates its role in linking the metabolism of aromatic amino acids, a product of primary metabolism, to the synthesis of complex phenolic compounds.

Furthermore, DHPPA has been implicated in the biosynthesis of benzylisoquinoline alkaloids, a large and diverse group of secondary metabolites. scispace.comuni-muenchen.de It has been proposed as a precursor that condenses with dopamine (B1211576) to form norlaudanosoline, a central intermediate in the pathway leading to alkaloids like morphine and berberine. uni-muenchen.decdnsciencepub.com

In enzymatic synthesis applications, DHPPA is a crucial intermediate. For example, it is produced from L-DOPA through oxidative deamination by enzymes like L-amino acid deaminase or L-amino acid oxidase. nih.govsrce.hr This DHPPA can then be enzymatically converted to valuable compounds such as salvianic acid A and (R)- or (S)-3,4-dihydroxyphenyllactic acid (Danshensu), which have significant pharmacological properties. nih.govoup.com These enzymatic cascades highlight the utility of DHPPA as a metabolic hub for producing high-value chemicals.

Table 2: Key Metabolic Pathways Involving this compound

| Pathway | Organism/System | Key Transformation | Product(s) | Source |

|---|---|---|---|---|

| L-DOPA Metabolism | Rat Liver | Conversion from and to L-DOPA | L-DOPA, Homovanillic acid conjugates, 3,4-dihydroxyphenylacetic acid conjugates | nih.govwiley.com |

| Rosmarinic Acid Biosynthesis | Coleus blumei | Reduction to 3,4-dihydroxyphenyllactate | Rosmarinic Acid | scispace.com |

| Benzylisoquinoline Alkaloid Biosynthesis | Plants | Proposed condensation with dopamine | Norlaudanosoline | uni-muenchen.decdnsciencepub.com |

| Salvianic Acid A Synthesis | Escherichia coli (engineered) | Reduction of DHPPA | Salvianic Acid A | nih.gov |

| Danshensu ((R)- or (S)-3,4-dihydroxyphenyllactic acid) Synthesis | Escherichia coli (engineered) | Reduction of DHPPA | (R)- or (S)-Danshensu | oup.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C9H7O5- |

|---|---|

分子量 |

195.15 g/mol |

IUPAC 名称 |

3-(3,4-dihydroxyphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14)/p-1 |

InChI 键 |

LQQFFJFGLSKYIR-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)[O-])O)O |

规范 SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)[O-])O)O |

产品来源 |

United States |

Metabolic Pathways and Interconversions of 3,4 Dihydroxyphenylpyruvate

Biosynthesis of 3,4-Dihydroxyphenylpyruvate

The formation of this compound primarily occurs through two main routes originating from the amino acids L-DOPA and L-tyrosine.

A principal pathway for the synthesis of this compound involves the transamination of L-3,4-dihydroxyphenylalanine (L-DOPA). redalyc.org This reaction is a key step in the metabolic processing of L-DOPA. redalyc.org The process can also occur via oxidative deamination. expasy.org For instance, the enzyme 3,4-dihydroxyphenylalanine oxidative deaminase catalyzes the conversion of two L-DOPA molecules with oxygen to produce two molecules of this compound and two molecules of ammonium (B1175870). expasy.orgebi.ac.uk

In engineered biosynthetic pathways, aromatic amino acid aminotransferases are employed to facilitate this conversion. jiangnan.edu.cn A multi-enzyme cascade system designed for producing Danshensu from L-DOPA utilizes an aromatic amino acid aminotransferase from Escherichia coli (EcTyrB) as the first step to generate 3,4-dihydroxyphenylpyruvic acid. jiangnan.edu.cn This transamination reaction is reversible; DHPPA can be converted back to L-DOPA in rats, where it has been shown that up to 40% of serum L-DOPA can be formed from administered DHPPA. nih.govnih.gov

| Enzyme/System | Source Organism/Type | Reaction | Reference |

| Transaminase | Animal metabolism | L-DOPA → this compound | redalyc.org |

| Aromatic Amino Acid Aminotransferase (EcTyrB) | Escherichia coli | L-DOPA + α-ketoglutarate ⇌ this compound + L-glutamate | jiangnan.edu.cn |

| 3,4-dihydroxyphenylalanine oxidative deaminase | Rubrivivax benzoatilyticus | 2 L-DOPA + O₂ → 2 this compound + 2 NH₄⁺ | expasy.org |

| L-amino acid deaminase (aadL) | Proteus mirabilis | L-DOPA + O₂ → this compound + NH₃ + H₂O | sci-hub.se |

This compound is also synthesized from L-tyrosine through a multi-step enzymatic pathway. researchgate.net The initial step in this pathway is the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (pHPP), a reaction catalyzed by tyrosine aminotransferase (TAT). frontiersin.orgnih.gov The pHPP molecule is then hydroxylated to form this compound. researchgate.net

In Escherichia coli, this hydroxylation is carried out by the two-component flavin-dependent monooxygenase HpaBC. researchgate.net This enzyme converts 4-hydroxyphenylpyruvate into this compound, which can then be channeled into other biosynthetic routes. researchgate.net This pathway is a key part of engineered biocatalytic cascades for producing high-value chemicals. researchgate.net

| Enzyme | Source Organism | Function | Reference |

| Tyrosine Aminotransferase (TAT) | Plants | L-Tyrosine → 4-Hydroxyphenylpyruvic acid (pHPP) | frontiersin.orgnih.gov |

| Hydroxymandelate Synthase (HpaBC) | Escherichia coli | 4-Hydroxyphenylpyruvic acid (pHPP) → this compound (DHPPA) | researchgate.net |

Formation from L-DOPA via Transamination

Catabolic Routes and Downstream Metabolites of this compound

Once formed, this compound can be directed into several catabolic pathways, leading to a variety of downstream metabolites.

A major metabolic fate of DHPPA is its reduction to 3,4-dihydroxyphenyllactic acid (DOHPL), a compound that exists in different stereoisomeric forms, such as Danshensu (also known as D-3,4-dihydroxyphenyllactic acid or D-DSS). oup.com This reduction is catalyzed by various NAD(P)H-dependent dehydrogenases. uniprot.orgnih.gov

Hydroxyphenylpyruvate reductase (HPPR), an enzyme found in plants like Coleus blumei and Plectranthus scutellarioides, catalyzes the reduction of both 4-hydroxyphenylpyruvate and this compound to their corresponding lactates. uniprot.orgnih.govscispace.com In microorganisms, D-lactate dehydrogenases (D-LDH) and L-hydroxyisocaproate dehydrogenase are instrumental. oup.comresearchgate.net For example, a D-LDH from Lactobacillus reuteri and resting cells of Pediococcus acidilactici have been shown to efficiently reduce DHPPA to D-Danshensu with high optical purity. oup.comciac.jl.cn

| Enzyme | Source Organism | Product | Reference |

| Hydroxyphenylpyruvate reductase (HPPR) | Plectranthus scutellarioides, Coleus blumei | 3,4-Dihydroxyphenyllactic acid | uniprot.orgnih.gov |

| D-lactate dehydrogenase (d-LDH82319) | Lactobacillus reuteri | D-3,4-Dihydroxyphenyllactic acid (Danshensu) | oup.com |

| Resting cells (containing dehydrogenases) | Pediococcus acidilactici | Danshensu | ciac.jl.cn |

| D-isomer specific 2-hydroxyacid dehydrogenase (LfD2-HDH) | Lactobacillus fermentum | D-3,4-Dihydroxyphenyllactic acid (Danshensu) | jiangnan.edu.cn |

| L-Hydroxyisocaproate dehydrogenase | Not specified | (S)-(−)-3-(3,4-dihydroxyphenyl)lactic acid | researchgate.net |

This compound can undergo decarboxylation to yield 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). redalyc.orgmuni.cz This reaction is a crucial step in the biosynthesis of benzylisoquinoline alkaloids in plants. usp.brcore.ac.uk The formation of DOPAL from DHPPA is considered one of the potential routes for generating the aldehyde precursor required for the Pictet-Spengler condensation reaction with dopamine (B1211576), which leads to the formation of norlaudanosoline, a key intermediate in morphine biosynthesis. redalyc.orgusp.br While alternative pathways for DOPAL formation exist, such as the deamination of dopamine, the decarboxylation of DHPPA is a recognized possibility. redalyc.orgcore.ac.uk A decarboxylase from Proteus mirabilis has also been identified that can remove the carboxyl group from 3,4-dihydroxyphenylpyruvic acid. patsnap.com

Another metabolic route for this compound involves oxidative transformation and further hydroxylation of its aromatic ring. The enzyme p-hydroxyphenylpyruvate hydroxylase can act on this compound, resulting in oxidative decarboxylation, ring hydroxylation, and migration of the alkyl side-chain. acs.org This enzymatic reaction leads to the formation of 2,4,5-Trihydroxyphenylacetic acid. acs.org The occurrence of this trihydroxylated metabolite has been confirmed in the urine of patients treated with L-DOPA, providing evidence for this metabolic pathway in humans. acs.org

Decarboxylation to 3,4-Dihydroxyphenylacetaldehyde

Integration within Central Metabolism

This compound is a 2-oxo monocarboxylic acid derived from pyruvic acid where a hydrogen on the methyl group is replaced by a 3,4-dihydroxyphenyl group. ebi.ac.uk It serves as an intermediate in several significant metabolic pathways, connecting the metabolism of amino acids to the biosynthesis of both primary and secondary metabolites in a variety of organisms. ebi.ac.ukkegg.jp Its integration into central metabolism is primarily observed through its roles in tyrosine metabolism, as a contributor to catecholamine precursors, and in the specialized biosynthesis of phenylpropanoids and rosmarinic acid in plants.

This compound (DHPPA) is a recognized intermediate in the broader metabolic network of tyrosine. kegg.jpkegg.jp One of the key reactions linking it to this pathway is the reversible transamination involving L-DOPA. In this reaction, the enzyme DOPA transaminase (EC 2.6.1.49) catalyzes the transfer of an amino group from L-DOPA to 2-oxoglutarate, yielding this compound and L-glutamate. h-its.org

This transamination reaction is significant as it connects the metabolism of L-DOPA, a crucial amino acid derivative, directly to DHPPA. In some organisms, D-DOPA can also be converted to DHPPA through the action of D-amino acid oxidase. ebi.ac.ukresearchgate.netuniprot.org This intermediate can then be further transaminated to produce L-DOPA, linking the metabolism of both D- and L-enantiomers of DOPA through the DHPPA pool. ebi.ac.ukresearchgate.net Furthermore, DHPPA can be reduced to (R)-3-(3,4-dihydroxyphenyl)lactate by a reductase enzyme (EC 1.1.1.237), a reaction that is also part of tyrosine metabolism. kegg.jpgenome.jpgenome.jp

Catecholamines, a group of neurotransmitters including dopamine, norepinephrine, and epinephrine, are synthesized from the amino acid L-tyrosine. wikipedia.orgwikipedia.org The central precursor for these molecules is L-3,4-dihydroxyphenylalanine (L-DOPA). mdpi.comnih.gov 3,4-Dihydroxyphenylpyruvic acid (DHPPA) contributes directly to this precursor pool through its conversion to L-DOPA.

Research in rats has demonstrated that orally administered DHPPA undergoes transamination to form L-DOPA. nih.gov This conversion can be substantial, with studies indicating that a significant portion of serum L-DOPA and brain dopamine can be formed from DHPPA. nih.gov The process involves the enzymatic transfer of an amino group to DHPPA, effectively replenishing the L-DOPA supply for catecholamine synthesis. researchgate.netnih.gov Preliminary studies suggest that D-DOPA is first converted to DHPPA via oxidation, which is then transaminated to L-DOPA, subsequently leading to dopamine. ebi.ac.uk This pathway highlights DHPPA's role as a direct precursor to L-DOPA, thereby integrating it into the biosynthetic route of dopamine and other critical catecholamines. nih.govgenome.jp When administered with L-DOPA, DHPPA can also produce a "sparing effect," increasing the amount of L-DOPA that reaches circulation. nih.gov

Enzymatic Conversions Involving this compound

| Enzyme | EC Number | Reaction | Metabolic Pathway |

|---|---|---|---|

| DOPA transaminase | 2.6.1.49 | L-Dopa + 2-Oxoglutarate ↔ this compound + L-Glutamate | Tyrosine Metabolism kegg.jph-its.org |

| D-amino acid oxidase | 1.4.3.3 | D-Dopa + O₂ + H₂O → this compound + NH₃ + H₂O₂ | Tyrosine Metabolism ebi.ac.ukresearchgate.netuniprot.org |

| Hydroxyphenylpyruvate reductase (HPPR) | 1.1.1.237 | This compound + NAD(P)H + H⁺ → 3,4-Dihydroxyphenyllactate + NAD(P)⁺ | Rosmarinic Acid Biosynthesis researchgate.netuniprot.orgnih.gov |

| L-amino acid deaminase (LAAD) | 1.4.3.2 | L-DOPA → this compound | Salvianic Acid A Biosynthesis (in vitro cascade) nih.gov |

In the plant kingdom, phenylpropanoids are a large class of secondary metabolites derived from the amino acids phenylalanine and tyrosine. wikipedia.org These compounds have diverse functions, from structural support (lignin) to defense against pathogens. wikipedia.orgfrontiersin.org this compound is an intermediate in a branch of this pathway that leads to the production of rosmarinic acid, particularly in members of the Lamiaceae (mint) and Boraginaceae (borage) families. mdpi.comresearchgate.net

The biosynthesis of rosmarinic acid involves precursors from two distinct pathways: the phenylpropanoid pathway provides the caffeic acid moiety from phenylalanine, while a tyrosine-derived pathway provides the 3,4-dihydroxyphenyllactic acid moiety. mdpi.comfrontiersin.orgnih.gov

The tyrosine-derived branch proceeds as follows:

Transamination of Tyrosine : Tyrosine aminotransferase (TAT) converts L-tyrosine to 4-hydroxyphenylpyruvic acid (pHPP). mdpi.comfrontiersin.org

Reduction to Lactate (B86563) : The key enzyme hydroxyphenylpyruvate reductase (HPPR) reduces pHPP to 4-hydroxyphenyllactic acid (pHPL). researchgate.netfrontiersin.org

Crucially, HPPR is not entirely specific to pHPP. Research has shown that HPPR from Coleus blumei and other plants can also effectively catalyze the reduction of this compound to 3,4-dihydroxyphenyllactate. researchgate.netuniprot.orgnih.govresearchgate.net In some species, the pathway proceeds by first hydroxylating 4-hydroxyphenyllactic acid to create 3,4-dihydroxyphenyllactic acid. researchgate.net In others, this compound itself is an intermediate which is then reduced. researchgate.netresearchgate.net This positions this compound as a direct substrate for HPPR in the formation of the lactate portion of rosmarinic acid. researchgate.netuniprot.org The resulting 3,4-dihydroxyphenyllactic acid is then esterified with a caffeoyl moiety to form rosmarinic acid. researchgate.net

Key Intermediates in the Tyrosine-Derived Pathway to Rosmarinic Acid

| Compound | Description |

|---|---|

| L-Tyrosine | Starting amino acid for the lactate moiety of rosmarinic acid. mdpi.comresearchgate.net |

| 4-Hydroxyphenylpyruvic acid (pHPP) | Product of tyrosine transamination; a primary substrate for HPPR. mdpi.comfrontiersin.org |

| This compound (DHPPA) | An alternative substrate for HPPR, formed via hydroxylation of pHPP or other routes. researchgate.netfrontiersin.orgresearchgate.net |

| 4-Hydroxyphenyllactic acid (pHPL) | Product of pHPP reduction by HPPR. researchgate.netfrontiersin.org |

| 3,4-Dihydroxyphenyllactate (DHPL) | Product of DHPPA reduction by HPPR; the direct lactate precursor for rosmarinic acid synthase. researchgate.netuniprot.org |

Enzymatic Mechanisms and Biochemical Characterization

Enzymes Catalyzing 3,4-Dihydroxyphenylpyruvate Transformations

Several enzymes are known to act on this compound, facilitating its conversion to other biologically significant molecules. These enzymatic reactions are crucial for various metabolic pathways in both plants and animals.

Hydroxyphenylpyruvate Reductases (HPPR) Activity

Hydroxyphenylpyruvate reductases (HPPR) are a class of enzymes belonging to the D-isomer-specific 2-hydroxyacid dehydrogenase family. researchgate.net They catalyze the NAD(P)H-dependent reduction of hydroxyphenylpyruvates to their corresponding hydroxyphenyllactates. researchgate.net While their primary substrate is often 4-hydroxyphenylpyruvate (pHPP), HPPRs also exhibit activity towards this compound. researchgate.netfrontiersin.org

The enzyme from Coleus blumei (CbHPPR) has been shown to catalyze the reduction of both 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactate and this compound to 3,4-dihydroxyphenyllactate. researchgate.netuniprot.org This reaction is a key step in the biosynthesis of rosmarinic acid. uniprot.org Similarly, HPPR from Arabidopsis thaliana (HPPR2 and HPPR3) are functional in reducing pHPP, with HPPR3 showing a strong preference for this substrate. frontiersin.org Although HPPR can reduce this compound, it does so with a modest affinity. mdpi.com

HPPRs accept a range of compounds as substrates, including: researchgate.net

4-hydroxyphenylpyruvate (pHPP)

this compound (DHPP)

Phenylpyruvate (PP)

Glyoxylate

4-hydroxy-3-methoxyphenylpyruvate (HMP)

Hydroxypyruvate (HP)

2-oxoisocaproate (OIC)

D-Lactate Dehydrogenase (D-LDH) Activity

D-Lactate Dehydrogenase (D-LDH) is another key enzyme involved in the transformation of this compound. It catalyzes the reduction of DHPPA to D-3,4-dihydroxyphenyllactic acid (D-Danshensu), a compound with significant pharmacological activities. researchgate.netoup.com

Several studies have focused on identifying and characterizing D-LDHs with high activity towards DHPPA. For instance, a D-LDH from Lactobacillus reuteri JN516 was identified that efficiently reduces DHPPA to D-Danshensu with high optical purity. oup.com Another study characterized a novel D-LDH from Lactobacillus rossiae which also demonstrated the ability to produce D-phenyllactic acid. nih.gov The conversion of phenylpyruvic acid to phenyllactic acid by lactate (B86563) dehydrogenases suggests that D-LDHs can reduce DHPPA, an analogue of phenyllactic acid, by oxidizing NADH to NAD+. oup.comresearchgate.net

The synthesis of (R)-(+)-3,4-dihydroxyphenyllactic acid catalyzed by D-LDH from Lactobacillus leishmannii has been modeled, utilizing a formate (B1220265) dehydrogenase system for NADH regeneration. srce.hrresearchgate.net This highlights the potential for enzymatic systems in producing valuable compounds from DHPPA.

L-Amino Acid Oxidase (aaoL) Mediated Reactions

L-Amino Acid Oxidase (aaoL) is an enzyme that catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process. researchgate.netwikipedia.org In the context of this compound, aaoL is utilized to produce DHPPA from L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netresearchgate.net

Specifically, L-amino acid oxidase from the snake venom of Crotalus adamanteus has been used to transform L-DOPA into this compound. researchgate.netresearchgate.net This enzymatic step is often the initial part of a cascade reaction, where the produced DHPPA is then subsequently reduced by another enzyme, such as D-lactate dehydrogenase, to synthesize compounds like D-Danshensu. researchgate.net

Tyrosine Aminotransferase (TAT) Cross-Reactivity

Tyrosine aminotransferase (TAT) is an enzyme that catalyzes the reversible transamination of tyrosine to form 4-hydroxyphenylpyruvate (pHPP). frontiersin.orgnih.gov This reaction is a crucial step in the catabolism of tyrosine and the biosynthesis of various metabolites. frontiersin.orgnih.gov While the primary substrate for TAT is tyrosine, leading to the formation of pHPP, there is evidence of cross-reactivity where DHPPA can be involved in related metabolic pathways. jst.go.jp

In the catabolism of L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA), the responsible enzyme for transamination was identified as tyrosine aminotransferase. jst.go.jp Furthermore, studies have shown that perturbations in tyrosine metabolism, leading to an increase in hydroxyphenylpyruvate, can influence the tryptophan metabolism pathway through the action of tryptophan aminotransferase, which shows affinity for tryptophan in the presence of keto acids like 4-HPPA. researchgate.net This suggests a potential interplay where DHPPA or its precursor pHPP can influence other aminotransferase activities.

Other Oxidoreductases and Transferases

Beyond the specific enzymes detailed above, a broader class of oxidoreductases and transferases can act on this compound and its derivatives. nih.govnih.gov Oxidoreductases are a major class of enzymes involved in metabolizing a wide range of compounds through oxidation-reduction reactions. nih.govnih.gov For instance, 3,4-dihydroxyphenylacetate 2,3-dioxygenase is an enzyme that catalyzes the ring-cleavage of 3,4-dihydroxyphenylacetate, a related compound. nih.gov

In the biosynthesis of rosmarinic acid, after the formation of 3,4-dihydroxyphenyllactate from DHPPA, a specific hydroxycinnamoyl transferase known as rosmarinic acid synthase facilitates the coupling of the 4-coumaroyl moiety from 4-coumaroyl-CoA to the aliphatic hydroxyl group of 3,4-dihydroxyphenyllactate. researchgate.net

Enzyme Kinetics and Substrate Specificity

The efficiency and specificity of enzymatic reactions involving this compound are determined by their kinetic parameters and substrate preferences.

Enzyme kinetics, which studies the rates of enzyme-catalyzed reactions, is crucial for understanding how enzymes function. pressbooks.pub The Michaelis-Menten equation, with its characteristic constants Vmax and KM, provides a framework for this analysis. pressbooks.pub

Substrate Specificity:

The ability of an enzyme to bind to a specific substrate is determined by the shape and chemical properties of its active site. cuny.edulibretexts.org Enzymes exhibit varying degrees of substrate specificity.

Hydroxyphenylpyruvate Reductase (HPPR): While HPPR from Coleus blumei can reduce both 4-hydroxyphenylpyruvate and this compound, it shows a higher affinity for 4-hydroxyphenylpyruvate. researchgate.netfrontiersin.org The Km values for a heterologously expressed HPPR from Prunella vulgaris were 0.31 mM for 4-hydroxyphenylpyruvate, 0.73 mM for phenylpyruvate, and 1.02 mM for pyruvate, indicating that 4-hydroxyphenylpyruvate is the preferred substrate. researchgate.net

D-Lactate Dehydrogenase (D-LDH): A study on D-LDH from Lactobacillus rossiae reported a Km value of 2.83 mM for phenylpyruvic acid. nih.gov Another study modeling the synthesis of (R)-(+)-3,4-dihydroxyphenyllactic acid found that D-LDH from Lactobacillus leishmannii is specific to DHPPA as a substrate, although its specific activity was not considerably high. srce.hr

L-Amino Acid Oxidase (aaoL): This enzyme is absolutely specific for L-isomers of amino acids. worthington-biochem.com

Enzyme Kinetics Data:

The following table summarizes kinetic data for some of the enzymes that act on this compound or its analogs.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1 s-1) | Source |

| PvHPPR | 4-hydroxyphenylpyruvate | 0.31 | - | - | - | researchgate.net |

| PvHPPR | phenylpyruvate | 0.73 | - | - | - | researchgate.net |

| PvHPPR | pyruvate | 1.02 | - | - | - | researchgate.net |

| LrLDH | phenylpyruvic acid | 2.83 | 1.95 | 12.29 | 4.34 | nih.gov |

The study of these enzymatic transformations is crucial for applications in biotechnology and synthetic biology, where the controlled production of valuable chemicals from DHPPA is a significant area of research.

Apparent Kinetical Parameters

Cofactor Requirements and Regenerative Systems

The reduction of this compound by dehydrogenases is a cofactor-dependent process, typically requiring the nicotinamide (B372718) adenine (B156593) dinucleotide cofactors NADH or NADPH.

HPPR from Actaea racemosa shows a distinct preference for NADPH as a cosubstrate, with a Km value of 23 ± 4 µM. ingentaconnect.com Similarly, HPPR from Coleus blumei can utilize either NADH or NADPH. dntb.gov.ua The D-isomer specific 2-hydroxyacid dehydrogenase family, to which HPPR belongs, generally catalyzes the reversible reduction of 2-ketoacids using NADH or NADPH as a coenzyme. nih.gov

D-lactate dehydrogenase is an NAD-dependent enzyme, catalyzing the conversion of pyruvate to D-lactate with the concomitant oxidation of NADH to NAD+. ebi.ac.uksigmaaldrich.com In the context of synthesizing (R)-(+)-3,4-dihydroxyphenyllactic acid from DOPP using D-LDH from Lactobacillus leishmannii, a cofactor regeneration system is essential for economic viability. nottingham.ac.ukplos.org A commonly employed system utilizes formate dehydrogenase (FDH) , which catalyzes the oxidation of formate to carbon dioxide, thereby regenerating NADH from NAD+. nottingham.ac.uknih.govresearchgate.net This coupled-enzyme system allows for the continuous supply of the required NADH for the main reaction. nottingham.ac.uk However, the use of FDH can lead to pH changes due to CO2 production and potential product contamination with formate. google.com Alternative systems, such as those using glucose dehydrogenase, have also been explored for NAD(P)H regeneration. dntb.gov.ua Fusion proteins combining D-LDH and FDH have been constructed to improve the efficiency of NADH regeneration for the synthesis of related compounds. ingentaconnect.com

Structural Biology and Mechanistic Insights of Associated Enzymes

The three-dimensional structures of enzymes that interact with this compound or its analogs provide crucial insights into their catalytic mechanisms and substrate specificity.

D-lactate dehydrogenase (D-LDH) from Lactobacillus species is a homodimeric enzyme. researchgate.netresearchgate.net Each subunit is composed of two domains: a cofactor-binding domain and a catalytic domain. researchgate.netnih.gov The active site is located at the interface between these two domains. researchgate.net Structural studies of D-LDH from Lactobacillus bulgaricus have identified key residues involved in catalysis. ebi.ac.uk His297 acts as a proton abstractor from the substrate's hydroxyl group, while Glu265 stabilizes the protonated state of His297, increasing its pKa. ebi.ac.uk In the reverse reaction (pyruvate reduction), His297 would act as a proton donor. Arg235 and His303 are implicated in the binding of the 2-oxo acid substrate. nih.gov The crystal structure of D-LDH from Lactobacillus jensenii reveals that the NAD+ cofactor binds to a conserved GxGxxG motif situated between the two domains. researchgate.net Although a structure with DOPP is not available, the existing models with pyruvate and NADH allow for the inference of the binding mode for DOPP, where the catechol ring would likely be oriented in the substrate-binding pocket, and the pyruvate moiety would interact with the catalytic residues and the NAD+ cofactor.

Hydroxy(phenyl)pyruvate reductase (HPPR) from Coleus blumei has also been structurally characterized. Its structure is similar to other members of the D-isomer-specific 2-hydroxyacid dehydrogenase family. researchgate.netdntb.gov.ua Docking studies with this enzyme suggest a binding mode that facilitates hydride and proton transfer for the reduction of the keto group, leading to the formation of the (R)-enantiomer of the corresponding hydroxyphenyllactate. dntb.gov.ua

4-Hydroxyphenylpyruvate dioxygenase (HPPD) , while primarily acting on 4-hydroxyphenylpyruvate, provides a useful structural comparison. The crystal structure of Arabidopsis thaliana HPPD in complex with its substrate reveals that the substrate binds in its keto form within the active site. ebi.ac.ukresearchgate.net The α-keto group chelates the active site metal ion in a bidentate fashion, and the phenyl ring engages in T-π interactions with a phenylalanine residue (Phe381). ebi.ac.uk These structural details offer a general model for how phenylpyruvate compounds might be recognized and oriented within the active sites of related enzymes.

Biological Roles and Functional Implications of 3,4 Dihydroxyphenylpyruvate

Intermediate Role in Primary and Specialized Metabolism

3,4-Dihydroxyphenylpyruvate serves as a key intermediate in the metabolism of the amino acid tyrosine. h-its.orgcocukmetabolizma.com It is situated within the tyrosine catabolic pathway, where it is formed from L-Dopa through transamination. nih.govredalyc.org Specifically, the enzyme tyrosine aminotransferase can catalyze the conversion of L-Dopa to DHPPA, a reaction that requires α-ketoglutarate as an amino acceptor. h-its.orgcocukmetabolizma.com

The position of DHPPA connects primary amino acid metabolism with the specialized metabolism of catecholamines. frontiersin.orgiptsalipur.org Its formation and subsequent conversions are integral to the biochemical pathways that manage the levels of these vital signaling molecules.

Involvement in Cellular Redox Homeostasis

The chemical structure of this compound, featuring a catechol group, suggests a potential role in managing cellular redox balance. This is primarily through its ability to interact with and neutralize reactive oxygen species (ROS).

Mechanisms of Interaction with Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules, such as the hydroxyl radical (•OH), that can cause significant damage to cellular components. mdpi.comfrontiersin.org Antioxidants can mitigate this damage by scavenging these free radicals. antiox.org this compound has been shown to possess antioxidant activity, enabling it to counteract these harmful molecules. researchgate.netresearchgate.net

The primary mechanisms by which phenolic compounds like DHPPA exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). tandfonline.comnih.govnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The SET-PT mechanism involves the transfer of an electron to the radical, followed by the transfer of a proton. The efficiency of these mechanisms can be influenced by the surrounding environment, such as the polarity of the solvent. researchgate.net

Theoretical and Computational Studies on Radical Scavenging Pathways

Theoretical studies using density functional theory (DFT) have provided deeper insights into the radical scavenging capabilities of this compound. These computational models allow for the calculation of parameters such as bond dissociation enthalpy (BDE), which is a key indicator of the ease of hydrogen atom donation. nih.govmdpi.com

Studies have shown that the solvent environment plays a crucial role in determining the dominant radical scavenging mechanism for DHPPA. researchgate.net In non-polar solvents, the HAT mechanism is generally favored. researchgate.net Conversely, in polar solvents like water, the sequential proton loss electron transfer (SPLET) mechanism becomes the more plausible pathway. researchgate.nettandfonline.com Computational analyses have also investigated the kinetics of these reactions, finding that for the scavenging of the hydroxyl radical by DHPPA, a one-step hydrogen atom transfer is thermodynamically favored in all media. researchgate.net However, from a kinetic standpoint, this mechanism may compete with the ET-PT mechanism in polar solvents. researchgate.net

Metabolic Interplay in Disease Models

Dysregulation of metabolic pathways involving this compound can have significant implications in certain disease states, particularly those related to amino acid and catecholamine metabolism.

Dysregulation in Amino Acid and Catecholamine Metabolism

Disorders of amino acid metabolism are a group of inherited diseases that result from the body's inability to properly process certain amino acids. merckmanuals.commsdmanuals.com One such disorder is Tyrosinemia Type III, which is caused by a deficiency in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). orpha.netwikipedia.orgnih.gov This enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid in the tyrosine catabolic pathway. cocukmetabolizma.comnih.gov A deficiency in HPD leads to the accumulation of tyrosine and its metabolites, including 4-hydroxyphenylpyruvate, in the blood and urine. orpha.netnih.gov

The metabolism of catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine, is a tightly regulated process. arvojournals.orgamegroups.org Aldehydes derived from catecholamine metabolism, like 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) and 3,4-dihydroxyphenylglycolaldehyde, are known to be neurotoxic. nih.gov The proper functioning of enzymes like aldehyde dehydrogenase is crucial for detoxifying these reactive aldehydes. nih.gov Given that DHPPA is a precursor in catecholamine metabolic pathways, any disruption in its metabolism could potentially impact the levels of these neurotoxic aldehydes.

Mechanistic Contributions to Neurological Phenotypes

The clinical presentation of Tyrosinemia Type III is variable, but can include neurological symptoms such as mild intellectual disability, seizures, and intermittent ataxia (loss of balance and coordination). orpha.netwikipedia.orgnih.gov While the exact mechanisms are not fully elucidated, it is hypothesized that the accumulation of tyrosine and its byproducts contributes to these neurological phenotypes. nih.govnih.gov

Furthermore, there is growing evidence suggesting a link between the accumulation of catecholamine-derived aldehydes and neurodegenerative disorders. nih.gov Although direct evidence linking DHPPA dysregulation to these specific neurological phenotypes is still emerging, its position as an intermediate in these critical metabolic pathways makes it a compound of interest in understanding the biochemical basis of these conditions. lookchem.com

Advanced Analytical Methodologies in 3,4 Dihydroxyphenylpyruvate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of DHPP, enabling its separation from other structurally similar metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages for metabolite profiling.

HPLC is a highly versatile and widely used technique for the analysis of polar, non-volatile compounds like DHPP in aqueous samples. Reversed-phase (RP) HPLC is a common approach for separating catechol compounds. nih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is governed by hydrophobic interactions, and adjusting the mobile phase composition and pH allows for the fine-tuning of the separation process. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for very polar compounds that are weakly retained in reversed-phase conditions. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for separating highly hydrophilic compounds like catecholamines and their derivatives. researchgate.net

One specific method for DHPP analysis utilized a reversed-phase Varian column designed for organic acids, with a mobile phase consisting of an octilamine and acetonitrile (B52724) mixture (800:200 v/v). srce.hr Detection is often achieved using a UV detector, with DHPP showing absorbance at 280 nm. srce.hr The combination of HPLC with various detectors provides robust and reliable quantification. embrapa.brnih.gov

Table 1: Examples of HPLC Conditions for DHPP and Related Phenolic Compounds

| Parameter | Condition 1 | Condition 2 |

| Technique | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Varian Organic Acid Column (5 µm) srce.hr | Phosphorylcholine-modified (ZIC-cHILIC) researchgate.net |

| Mobile Phase | Octilamine and Acetonitrile (800:200 v/v) srce.hr | 20 mmol L⁻¹ ammonium (B1175870) formate (B1220265) (pH 2.5)/acetonitrile (20/80 v/v) researchgate.net |

| Flow Rate | 1 cm³/min srce.hr | Not specified |

| Detection | UV at 280 nm srce.hr | Fluorescence Detection researchgate.net |

| Temperature | 40 °C srce.hr | Not specified |

This table provides illustrative examples of HPLC conditions used in the analysis of DHPP and similar compounds. Specific applications may require further optimization.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is a cornerstone of metabolite profiling and is highly effective for the analysis of volatile compounds. nih.govmdpi.com However, for non-volatile and polar compounds like DHPP, a crucial derivatization step is required prior to analysis. nih.gov

Derivatization increases the volatility and thermal stability of the analyte. nih.gov The most common method is silylation, which involves replacing active hydrogens in functional groups (-OH, -COOH) with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-Methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govumlub.pl

Once derivatized, the sample is introduced into the GC-MS system. The compounds are separated on a capillary column and subsequently ionized and detected by the mass spectrometer. This allows for the identification of compounds based on their unique mass spectra and retention times. nih.gov GC-MS has been successfully used to determine the presence of various catecholamine metabolites in urine, demonstrating its utility in clinical and research settings. nih.govnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenolic Compounds

| Reagent | Abbreviation | Target Functional Groups | Reference |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | nih.gov |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂ | umlub.placs.org |

This table lists common silylation agents used to prepare phenolic compounds like DHPP for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic Identification and Characterization

Spectroscopic methods are indispensable for the structural elucidation and detection of organic molecules. UV-Vis spectroscopy is a fundamental technique used for the detection of DHPP, particularly as a detector in HPLC systems.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons to higher energy orbitals. msu.edu Molecules containing π-electrons, such as the aromatic ring in DHPP, absorb UV light. ijrpr.com

The technique is widely applied for both qualitative and quantitative analysis. ijnrd.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it a valuable tool for quantification. ijnrd.orglupinepublishers.com In the context of DHPP research, UV-Vis detectors are commonly coupled with HPLC systems. srce.hr Research has shown that DHPP can be effectively detected at a wavelength of 280 nm, which corresponds to the absorbance of the phenylpyruvic acid moiety. srce.hr This allows for continuous monitoring and quantification of DHPP as it elutes from the chromatography column.

Enzymatic Assays for Specific Detection and Activity Studies

Enzymatic assays provide a highly specific and sensitive method for studying DHPP, either by measuring its concentration or by characterizing the activity of enzymes that use it as a substrate. nih.gov These assays typically monitor the progress of an enzyme-catalyzed reaction involving DHPP.

For instance, DHPP is a substrate for D-lactate dehydrogenase, which catalyzes its reduction to (R)-(+)-3,4-dihydroxyphenyllactic acid (DHPL). srce.hr The activity of this enzyme can be monitored spectrophotometrically by following the corresponding decrease in the absorbance of the coenzyme NADH. srce.hr

Similarly, hydroxy(phenyl)pyruvate reductase (HPPR) is another enzyme that accepts DHPP as a substrate. researchgate.netthieme-connect.com Kinetic studies have been performed to determine the Michaelis constant (Km) of HPPR for DHPP, providing insight into the enzyme's affinity for this substrate. Such enzymatic assays are crucial for elucidating the metabolic fate of DHPP and for understanding the kinetics of the enzymes involved in its transformation. researchgate.net

Table 3: Kinetic Parameters of Enzymes Acting on 3,4-Dihydroxyphenylpyruvate

| Enzyme | Substrate | Km (µM) | Coenzyme | Reference |

| Hydroxy(phenyl)pyruvate Reductase (HPPR) | This compound | 168 | NADH/NADPH | thieme-connect.com |

This table summarizes reported kinetic data for an enzyme that utilizes DHPP as a substrate.

Integration with Metabolomics and Systems Biology Platforms

The study of DHPP is increasingly integrated into broader metabolomics and systems biology approaches. nih.gov Metabolomics aims to provide a comprehensive snapshot of all small-molecule metabolites in a biological system, offering a direct readout of its physiological state. unl.edu

Advanced analytical platforms like high-resolution mass spectrometry (e.g., UHPLC-QTOF) are used for the untargeted or targeted analysis of metabolites in complex samples. mdpi.com These powerful techniques can identify and quantify hundreds to thousands of compounds, including DHPP, in a single run. mdpi.com The resulting large datasets are then analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify significant metabolic changes related to a specific condition or stimulus. unl.edu

By placing the analysis of DHPP within a systems biology context, researchers can connect changes in its levels to broader metabolic networks and pathways. This integrated approach is essential for understanding the compound's biological significance and for identifying its potential as a biomarker for various physiological or pathological states. unl.eduhmdb.ca

Synthetic and Biocatalytic Approaches for Research and Application

Enzymatic Synthesis of 3,4-Dihydroxyphenylpyruvate

The enzymatic production of this compound often commences from L-3,4-dihydroxyphenylalanine (L-DOPA). One established method involves the use of an aromatic amino acid aminotransferase, such as EcTyrB, which catalyzes the transamination of L-DOPA to DHPPA. jiangnan.edu.cn This reaction typically utilizes α-ketoglutaric acid as the amino group acceptor. jiangnan.edu.cn

Another enzymatic route employs L-amino acid oxidase (LAAO) to convert L-amino acids into their corresponding α-keto acids. researchgate.net For instance, LAAO from the venom of Crotalus adamanteus has been used to transform L-DOPA into DHPPA. researchgate.net This process is accompanied by the production of ammonia (B1221849) and hydrogen peroxide. researchgate.net

A chemoenzymatic approach has also been reported, starting with the Erlenmeyer condensation of 3,4-dihydroxybenzaldehyde (B13553) and acetylglycine. ciac.jl.cn Following a ring-opening reaction and subsequent hydrolysis, DHPPA is generated. ciac.jl.cn

Biocatalytic Production of Stereoisomers of 3,4-Dihydroxyphenyllactic Acid

This compound serves as a crucial precursor for the synthesis of the stereoisomers of 3,4-dihydroxyphenyllactic acid (DHPL), commonly known as Danshensu. The production of these stereoisomers is achieved through the action of specific dehydrogenases.

For the synthesis of (R)-(+)-3,4-dihydroxyphenyllactic acid, D-lactate dehydrogenase from Lactobacillus leishmannii is utilized to catalyze the reduction of DHPPA. srce.hr This enzymatic reaction requires the cofactor NADH. srce.hr To regenerate NADH and drive the reaction towards product formation, a coupled enzyme system with formate (B1220265) dehydrogenase is often employed. srce.hrresearchgate.net

Conversely, the synthesis of (S)-(-)-3,4-dihydroxyphenyllactic acid can be accomplished using L-hydroxyisocaproate dehydrogenase. researchgate.net This enzyme facilitates the reduction of DHPPA to the (S)-enantiomer. researchgate.net Similar to the production of the (R)-isomer, cofactor regeneration is a key aspect of this process.

Resting cells of Pediococcus acidilactici have also been successfully used for the enzymatic reduction of DHPPA to yield Danshensu with high optical purity. ciac.jl.cn

Development of Multi-Enzyme Cascade Systems for Derivatives

Multi-enzyme cascade systems offer an efficient and sustainable approach for the synthesis of DHPPA derivatives by combining several enzymatic steps in a single pot. nih.gov These systems can minimize the accumulation of unstable intermediates and circumvent issues related to purification. nih.govfigshare.com

One such cascade was designed for the synthesis of Danshensu (D- and L-isomers of DHPL) from L-DOPA. This system integrates an aromatic amino acid aminotransferase (EcTyrB) to produce DHPPA, a D-isomer specific 2-hydroxyacid dehydrogenase (LfD2-HDH) for the reduction to D-DHPL, and a glutamate (B1630785) dehydrogenase (CdgluD) for cofactor regeneration. jiangnan.edu.cn The optimal ratio of these enzymes was determined to be crucial for maximizing the product yield. jiangnan.edu.cn

Another example is the development of a four-enzyme cascade for the synthesis of (S)-autumnaline, a precursor to colchicine. nih.gov While not directly starting from DHPPA, this system highlights the potential of assembling multiple enzymes, including norlaudanosoline synthase, to produce complex alkaloids. nih.gov Norlaudanosoline synthase itself catalyzes the condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087), a compound related to DHPPA. nih.govscispace.com

The development of these cascades often involves the immobilization of enzymes to enhance stability and reusability. mdpi.com Various materials, including graphene derivatives and DNA nanostructures, have been explored as supports for multi-enzyme systems. frontiersin.org

Biotechnological Applications in Metabolic Engineering

Metabolic engineering leverages the modification of cellular metabolic networks to enhance the production of desired compounds, including those derived from DHPPA. consensus.app By integrating gene editing, pathway reconstruction, and dynamic regulation, microbial platforms can be engineered for the efficient biosynthesis of valuable chemicals. frontiersin.org

In the context of DHPPA, metabolic engineering strategies have been applied to produce its derivatives, such as rosmarinic acid and salvianic acid A. nih.govresearchgate.net Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, has been synthesized in engineered Escherichia coli. researchgate.net This was achieved by constructing an artificial pathway for 3,4-DHPL and overexpressing key enzymes, including a rosmarinic acid synthase. researchgate.net

Similarly, an artificial biosynthetic pathway for salvianic acid A (Danshensu) has been constructed in E. coli. nih.gov This involved the heterologous expression of enzymes like D-lactate dehydrogenase to convert an upstream precursor into the final product. nih.gov

These metabolic engineering approaches often focus on:

Pathway redirection: Knocking out competing metabolic pathways to channel more carbon flux towards the desired product. frontiersin.org

Enzyme overexpression: Increasing the expression of key enzymes in the biosynthetic pathway to overcome bottlenecks. frontiersin.org

Cofactor regeneration: Engineering systems for the efficient regeneration of essential cofactors like NADH and NADPH. jiangnan.edu.cn

The application of systems metabolic engineering, which combines systems biology, synthetic biology, and evolutionary engineering, further enhances the development of microbial cell factories for the production of natural products derived from intermediates like DHPPA. pnnl.gov

Future Perspectives and Research Trajectories

Elucidation of Novel Metabolic Pathways

While DHPPA is a known intermediate in the biosynthesis of compounds like rosmarinic acid and was once postulated in benzylisoquinoline alkaloid (BIA) pathways, the full extent of its metabolic roles is likely not yet fully mapped. oup.comnih.govoup.com Future research will focus on uncovering new pathways where DHPPA is a key player.

Key research avenues include:

Exploring Diverse Organisms: Systematic investigation of plants, fungi, and bacteria, particularly those that produce unique phenolic compounds, may reveal novel pathways involving DHPPA. For instance, the discovery of a unique biosynthetic pathway for the herbicidal phosphonate (B1237965) natural product phosphonothrixin (B1250619) in Actinobacteria involves the oxidation of DHPPA, highlighting that its metabolic roles extend beyond previously known pathways. nih.gov

Investigating Stress Response: Plants produce a vast array of secondary metabolites in response to biotic and abiotic stress. Future studies could explore whether DHPPA metabolism is part of uncharacterized stress-response pathways, potentially leading to the discovery of new bioactive compounds.

Alternative BIA Precursors: Although the role of DHPPA as a direct precursor condensing with dopamine (B1211576) in BIA biosynthesis has been largely supplanted by the discovery of (S)-norcoclaurine synthase (NCS) which uses 3,4-dihydroxyphenylacetaldehyde (B32087), its potential involvement in alternative or modified BIA pathways in different plant species cannot be entirely ruled out and warrants further investigation. oup.comscispace.com

Transamination Dynamics: In rats, DHPPA can be transaminated to form L-dopa, suggesting a reversible link to primary amino acid metabolism. nih.gov Elucidating the prevalence and regulation of this transamination pathway in various organisms could reveal new metabolic control points.

Discovery and Characterization of Undiscovered Enzymes

The metabolism of DHPPA is dictated by the enzymes that produce and consume it. While some enzymes, such as hydroxyphenylpyruvate reductase (HPPR), are known to act on DHPPA, many others likely remain undiscovered. nih.govfrontiersin.org

Future research will focus on:

Mining Genomes and Metagenomes: High-throughput screening of genomic and metagenomic libraries from diverse environmental sources can lead to the discovery of novel enzymes with activity towards DHPPA. pnnl.gov This approach led to the identification of proteins in the phosphonothrixin pathway, including a unique ketotransferase and an acetolactate synthase that act on DHPPA derivatives. nih.gov

Characterizing Enzyme Promiscuity: Many enzymes exhibit promiscuous activity, meaning they can act on non-native substrates. Systematic characterization of known enzymes, such as reductases, dioxygenases, and transferases, may reveal previously unknown activities with DHPPA. For example, HPPR from various plant sources shows a broad substrate range, accepting DHPPA alongside other phenylpyruvates. nih.govfrontiersin.orgresearchgate.net

Identifying Novel Dioxygenases and Transferases: The discovery of enzymes like 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which has a different structure from previously characterized versions, suggests that novel enzyme families acting on related dihydroxyphenyl compounds are yet to be found. nih.gov Similar discoveries may be made for enzymes that specifically modify the pyruvate (B1213749) side chain of DHPPA.

The table below summarizes some known enzymes that interact with DHPPA or its close structural analogs, providing a basis for future discovery efforts.

| Enzyme Family | Specific Enzyme Example | EC Number | Source Organism (Example) | Catalyzed Reaction on DHPPA or Analog | Citation |

| Dehydrogenase | Hydroxyphenylpyruvate Reductase (HPPR) | 1.1.1.237 | Coleus blumei | Reduces 3,4-Dihydroxyphenylpyruvate to 3,4-Dihydroxyphenyllactate | frontiersin.orggenome.jp |

| Aminotransferase | Tyrosine Aminotransferase (TAT) | 2.6.1.5 | Rat Liver | Reversible transamination of L-Dopa to this compound | nih.govjst.go.jp |

| Ketotransferase | FtxD (Phosphonothrixin Biosynthesis) | N/A | Saccharothrix sp. ST-888 | Part of a complex that converts a DHPPA derivative | nih.gov |

| Synthase | FtxE (Phosphonothrixin Biosynthesis) | N/A | Saccharothrix sp. ST-888 | Part of a complex that converts a DHPPA derivative | nih.gov |

Application of Omics Technologies for Comprehensive Understanding

Omics technologies provide a holistic view of biological systems and are powerful tools for elucidating complex metabolic networks. uninet.edunih.gov Applying these technologies to organisms that produce DHPPA or its derivatives will provide an unprecedented level of understanding.

Metabolomics: This is the direct, large-scale study of small molecules, or metabolites, within a biological system. azti.es Untargeted metabolomics can be used to identify DHPPA and other related compounds in cell extracts, confirming its presence and quantifying its abundance under different conditions. This can help map its metabolic neighborhood and identify previously unknown downstream products or upstream precursors. frontiersin.org

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can identify which genes are actively being expressed. azti.es If an organism is cultured under conditions that lead to DHPPA accumulation, transcriptomics can reveal the upregulation of genes encoding the enzymes responsible for its synthesis and consumption, providing candidates for subsequent functional characterization. researchgate.net

Proteomics: This technology identifies the entire set of proteins expressed by an organism. azti.es By comparing the proteome of an organism under DHPPA-producing versus non-producing conditions, specific enzymes involved in its metabolism can be identified directly. researchgate.net

Multi-Omics Integration: The true power of these technologies lies in their integration. nih.govbinasss.sa.cr For example, correlating transcriptomic data with metabolomic profiles can strongly link specific gene expression patterns with the appearance of DHPPA and related metabolites, providing robust evidence for gene function and pathway structure. oatext.com

Advanced Computational Modeling for Reaction Prediction

Computational chemistry and bioinformatics offer powerful predictive tools to guide experimental research into DHPPA's function and metabolism. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: This hybrid method can be used to model enzymatic reactions at an atomic level. It allows researchers to simulate the interaction of DHPPA within an enzyme's active site, predict reaction mechanisms, and understand the basis of substrate specificity. Such studies have been performed on related enzymes like 4-hydroxyphenylpyruvate dioxygenase to elucidate its catalytic mechanism. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (like DHPPA) when bound to a target enzyme. It can be used to screen large libraries of enzymes to identify potential candidates that might bind and react with DHPPA. nih.gov

Pathway Prediction Algorithms: Computational tools and platforms can mine known biochemical reaction databases to propose novel biosynthetic pathways to or from a target compound. researchgate.net These algorithms can suggest new enzymatic steps or entire pathways involving DHPPA that could then be tested experimentally in a host organism.

Density Functional Theory (DFT): This quantum mechanical modeling method can be used to investigate the intrinsic chemical properties of DHPPA, such as its antioxidant potential and reactivity. DFT studies have already been used to evaluate how different solvents affect the antioxidant activity of DHPPA, providing insights into its function in various cellular environments. researchgate.net

Strategies for Biosynthetic Pathway Engineering

Metabolic engineering aims to redesign the metabolism of host organisms (like E. coli or yeast) for the production of valuable chemicals. DHPPA, as an intermediate to compounds like salvianic acid A (danshensu) and rosmarinic acid, is a key target for such engineering efforts. doi.orgmdpi.com

Key strategies include:

Pathway Reconstruction: Introducing a complete biosynthetic pathway into a microbial host. For example, an artificial pathway to produce salvianic acid A from glucose was successfully engineered in E. coli. This involved expressing a hydroxylase to convert 4-hydroxyphenylpyruvate (4HPP) to DHPPA and a reductase to convert DHPPA to 3,4-dihydroxyphenyllactate. doi.org

Modular Engineering and Optimization: Breaking down a long pathway into functional modules (e.g., precursor supply module, intermediate conversion module) allows for individual optimization. This approach was used to enhance salvianic acid A production by optimizing the upstream L-tyrosine pathway to provide more 4HPP precursor. doi.org

Enzyme Engineering: Modifying enzymes to improve their activity, stability, or substrate specificity is a crucial strategy. pnnl.gov This could involve engineering an HPPR to have higher specificity for DHPPA or engineering a hydroxylase to more efficiently convert 4HPP to DHPPA.

Elimination of Competing Pathways: Deleting genes that encode for enzymes of competing pathways can redirect metabolic flux towards the desired product. nih.govd-nb.info For instance, to maximize the carbon flow towards DHPPA, pathways that convert its precursor (e.g., L-tyrosine) into other products could be knocked out.

Cofactor Engineering: Many enzymatic steps in biosynthetic pathways, such as the reduction of DHPPA by HPPR, are dependent on cofactors like NADPH or NADH. genome.jp Engineering the host's central metabolism to increase the availability of the required cofactor can significantly boost the productivity of the pathway. google.com

The table below outlines common metabolic engineering strategies and their specific application to pathways involving DHPPA.

| Strategy | Description | Application to DHPPA Pathways | Citation |

| Pathway Reconstruction | Assembling a novel multi-enzyme pathway in a heterologous host. | Co-expression of a hydroxylase (e.g., HpaBC) and a reductase (e.g., D-LDH) in E. coli to produce salvianic acid A via a DHPPA intermediate. | doi.orgresearchgate.net |

| Flux Optimization | Increasing the flow of metabolites through the desired pathway. | Overexpressing key genes in the upstream shikimate and L-tyrosine pathways to increase the precursor pool for DHPPA synthesis. | doi.orgnih.govd-nb.info |

| Enzyme Engineering | Altering enzyme properties through directed evolution or rational design. | Mutating reductases for higher activity/specificity towards DHPPA; engineering feedback-resistant enzymes in the precursor pathway. | pnnl.govbiorxiv.org |

| Deletion of Competing Pathways | Removing metabolic sinks that divert precursors or intermediates. | Knocking out genes responsible for the degradation of L-tyrosine or the conversion of pathway intermediates into undesired byproducts. | doi.org |

| Cofactor Regeneration | Ensuring a sufficient supply of redox cofactors like NAD(P)H. | Overexpressing enzymes like glucose-6-phosphate dehydrogenase to increase the intracellular NADPH pool for reductase-catalyzed steps. | google.com |

常见问题

Q. What are the primary enzymatic pathways involved in 3,4-DHPP biosynthesis, and how can they be experimentally validated?

3,4-DHPP is synthesized via the extended L-tyrosine pathway, where L-tyrosine undergoes hydroxylation and transamination. Key enzymes include tyrosine hydroxylase and aromatic aminotransferases. To validate pathways, researchers can:

- Use isotopic labeling (e.g., ¹³C-L-tyrosine) to track metabolic flux via LC-MS .

- Knock out candidate genes (e.g., HPPD encoding hydroxyphenylpyruvate dioxygenase) and measure 3,4-DHPP accumulation using HPLC with UV detection at 280 nm .

- Compare wild-type vs. mutant strains in microbial models like Coleus blumei cell cultures .

Q. What analytical methods are recommended for quantifying 3,4-DHPP in biological samples?

- HPLC-UV/Vis : Optimize reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and detect at λ = 254 nm .

- Enzymatic Assays : Couple 3,4-DHPP with NADH-dependent reductases (e.g., hydroxyphenylpyruvate reductase) and monitor absorbance changes at 340 nm .

- LC-MS/MS : Use MRM transitions (e.g., m/z 195.0 → 123.0 for 3,4-DHPP) with deuterated internal standards for quantification .

Q. How does 3,4-DHPP’s physicochemical properties influence its experimental handling?

- Solubility : Slightly soluble in water (0.5–1.2 mg/mL at 25°C); dissolve in DMSO or methanol for stock solutions .

- Acidity : pKa ≈ 2.8 (carboxyl group) and 9.1 (phenolic hydroxyls), requiring pH-controlled buffers (e.g., phosphate buffer, pH 7.4) to prevent degradation .

- Stability : Store at –80°C under inert gas (N₂) to avoid oxidation .

Advanced Research Questions

Q. How can enzyme engineering improve 3,4-DHPP’s catalytic efficiency in biocatalytic systems?

- Rational Design : Target active-site residues (e.g., Tyr221 in Lactobacillus fermentum L-lactate dehydrogenase) via site-directed mutagenesis to enhance substrate binding. Use molecular docking to predict interactions with 3,4-DHPP .

- Directed Evolution : Screen mutant libraries under high-throughput conditions (e.g., 96-well plates with NADH depletion assays) .

- Structural Analysis : Resolve enzyme-3,4-DHPP complexes via X-ray crystallography (2.0–2.5 Å resolution) to guide mutagenesis .

Q. How can contradictory data on 3,4-DHPP’s substrate specificity in enzymatic studies be resolved?

- Standardize Assay Conditions : Control pH (6.5–7.5), ionic strength (50–150 mM NaCl), and cofactor concentrations (e.g., 0.2 mM Fe²⁺ for dioxygenases) to minimize variability .

- Competitive Inhibition Studies : Compare kinetic parameters (Km, Vmax) of 3,4-DHPP with structural analogs (e.g., 4-hydroxyphenylpyruvate) using Lineweaver-Burk plots .

- Validate In Vivo Relevance : Perform isotopic tracer experiments in physiologically relevant models (e.g., plant cell suspensions) to confirm pathway activity .

Q. What strategies are effective for tracing 3,4-DHPP’s metabolic flux in complex systems?

- ¹³C Metabolic Flux Analysis (MFA) : Feed ¹³C-labeled glucose or tyrosine to cultures and model flux distributions using software like INCA .

- Knockdown/Overexpression : Use CRISPRi/a to modulate pathway enzymes (e.g., HPPD) and quantify 3,4-DHPP via targeted metabolomics .

- Compartmentalization Studies : Isolate organelles (e.g., plastids) via differential centrifugation and measure 3,4-DHPP pools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。